Methyl 2-amino-6-fluoro-3-methylbenzoate
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Overview
Description
Methyl 2-amino-6-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a fluoro group at the 6-position, and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-fluoro-3-methylbenzoate typically involves the esterification of 2-amino-6-fluoro-3-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluoro group can be replaced by other aryl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) for bromination.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the amino group can yield bromo derivatives, while oxidation can produce quinones.
Scientific Research Applications
Methyl 2-amino-6-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity to certain molecular targets, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-fluoro-6-methylbenzoate
- Ethyl 2-amino-6-fluoro-3-methylbenzoate
Uniqueness
Methyl 2-amino-6-fluoro-3-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Biological Activity
Methyl 2-amino-6-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10FNO2
- Molecular Weight : 185.18 g/mol
- CAS Number : 28881275
The presence of the fluorine atom in the meta position of the aromatic ring significantly influences the compound's biochemical interactions and pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The compound is known to act as a modulator for G protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways.
Key Mechanisms:
- GPCR Modulation : The compound enhances the binding affinity for specific GPCRs, potentially leading to improved therapeutic outcomes in conditions like heart failure and hypertension .
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways that regulate cellular functions such as metabolism and proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results, particularly against HepG2 liver cancer cells.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings suggest that this compound may possess selective cytotoxicity, making it a candidate for further development in cancer therapy.
Case Studies
- Cardiovascular Research : A study involving animal models demonstrated that this compound improved cardiac function by modulating GPCR activity. The treatment led to enhanced contractility and reduced heart rate variability, indicating its potential as a therapeutic agent for heart failure .
- Cancer Treatment : In preclinical trials, the compound was evaluated for its ability to inhibit tumor growth in xenograft models of liver cancer. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-amino-6-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
OZLDIQMHUXYFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)OC)N |
Origin of Product |
United States |
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